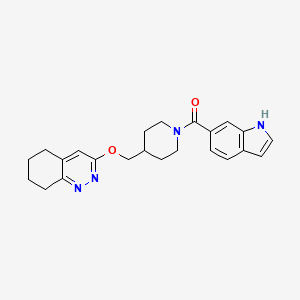

![molecular formula C23H22N2O5S B2676758 4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922010-17-1](/img/structure/B2676758.png)

4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

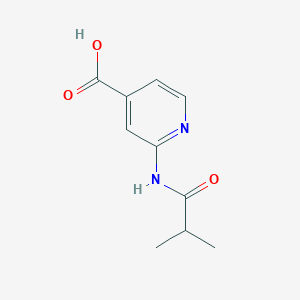

This compound is a complex organic molecule that contains several functional groups. It has an ether group (R-O-R’), a sulfonamide group (SO2NH2), and a dibenzo[b,f][1,4]oxazepin ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring system. The ether and sulfonamide groups would likely contribute to the polarity of the molecule, while the dibenzo[b,f][1,4]oxazepin ring would add significant rigidity to the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The ether group might undergo reactions with strong acids to form alcohols and alkyl halides. The sulfonamide group could participate in reactions with acids or bases, and the dibenzo[b,f][1,4]oxazepin ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. It’s likely to be a solid at room temperature with a relatively high melting point due to the presence of the rigid dibenzo[b,f][1,4]oxazepin ring. The ether and sulfonamide groups could contribute to its solubility in polar solvents .Aplicaciones Científicas De Investigación

Applications in Photodynamic Therapy

One study discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showcasing their significant potential in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020). These features make them excellent candidates as Type II photosensitizers, offering a promising approach for therapeutic interventions in oncology.

Antifungal and Anti-HIV Activities

Another study elaborates on the synthesis of new benzenesulfonamide derivatives that were tested for their antifungal and anti-HIV activities. This research indicates the potential of benzenesulfonamide compounds in developing treatments for fungal infections and HIV, highlighting the versatility of these compounds in addressing a range of infectious diseases (Zareef et al., 2007).

Environmental Contaminant Extraction

A novel approach for the extraction of benzotriazole, benzothiazole, and benzenesulfonamide compounds from soil samples using low-pressurized microwave-assisted extraction has been developed. This method signifies the environmental presence and impact of such compounds, demonstrating the need for effective detection and extraction techniques for environmental safety and health assessments (Speltini et al., 2016).

Anticancer Potential

Research on new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides highlights their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).

Antimicrobial and Enzyme Inhibition Studies

Synthesis, characterization, and antimicrobial activity studies of new Schiff bases derived from sulfamethoxazole and their metal complexes have been conducted, showing significant antimicrobial activities and inhibition effects on carbonic anhydrase II and I enzymes. This research suggests the potential of these compounds in developing new antimicrobial agents and enzyme inhibitors (Alyar et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethoxy-3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c1-4-29-20-12-10-17(13-15(20)2)31(27,28)24-16-9-11-21-18(14-16)23(26)25(3)19-7-5-6-8-22(19)30-21/h5-14,24H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWREBUUVFWDFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)

![Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2676678.png)

![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide](/img/structure/B2676681.png)

![2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2676688.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B2676689.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2676691.png)

![Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate](/img/structure/B2676695.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide](/img/structure/B2676696.png)

![3-(4-fluorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2676697.png)